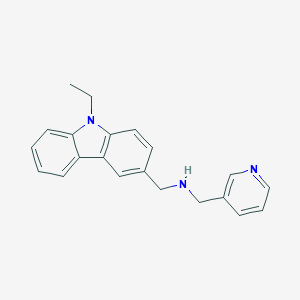

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine

CAS No.:

Cat. No.: VC1520833

Molecular Formula: C21H21N3

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21N3 |

|---|---|

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine |

| Standard InChI | InChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3 |

| Standard InChI Key | GAVUWQFIRGBDHN-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41 |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41 |

Introduction

Chemical Identity and Structural Features

1-(9-Ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine is characterized by a unique chemical structure consisting of three main components: a 9-ethylcarbazole core, a methanamine linker, and a pyridin-3-ylmethyl substituent. Its fundamental chemical properties are summarized in Table 1.

Table 1. Basic Chemical Identity Information

| Property | Value |

|---|---|

| Chemical Name | 1-(9-Ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine |

| CAS Number | 880813-30-9 |

| Molecular Formula | C₂₁H₂₁N₃ |

| Molecular Weight | 315.41 g/mol |

| Standard Purity | Not Less Than (NLT) 97% |

The compound features a tricyclic carbazole system with an ethyl group at the 9-position (nitrogen) of the carbazole ring. At the 3-position of the carbazole, a methanamine group is attached that forms a secondary amine with a pyridin-3-ylmethyl group. This structural arrangement creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, aromatic π-systems, and a basic nitrogen in the pyridine ring .

Structural Relationships and Classification

The compound belongs to the broader family of carbazole derivatives, which have garnered significant attention in medicinal chemistry. Structurally related compounds include simpler derivatives like (9-ethylcarbazol-3-yl)methanamine (C₁₅H₁₆N₂, MW: 224.30 g/mol) and 1-(9H-carbazol-3-yl)-N-methylmethanamine . The structural complexity of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine, particularly the inclusion of the pyridine ring, suggests potential for enhanced biological interactions compared to its simpler analogues.

The compound can be classified as:

-

A tertiary amine (considering the nitrogen in the methanamine linker)

-

A carbazole derivative

-

A heterocyclic compound (containing both carbazole and pyridine rings)

-

A potential ligand for biological targets due to its mixed aromatic-aliphatic structure

Physical and Chemical Properties

Physicochemical Characteristics

Based on its molecular structure, 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine is expected to exhibit specific physicochemical properties that influence its behavior in various environments. Table 2 presents predicted physicochemical properties based on structural analysis.

Table 2. Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

|---|---|

| Physical State | Likely solid at room temperature |

| Solubility | Limited water solubility; better solubility in organic solvents |

| LogP | Moderately lipophilic (estimated ~4-5) |

| pKa | Multiple pKa values due to basic nitrogens |

| UV Absorption | Strong absorption due to extended conjugation |

| Fluorescence | Potential fluorescent properties (carbazole feature) |

The compound likely exists as a solid at standard temperature and pressure due to its molecular weight and structure. The presence of multiple aromatic rings suggests that it would exhibit limited water solubility but would dissolve well in organic solvents such as dimethyl sulfoxide (DMSO), methanol, or dichloromethane. The nitrogen atoms in the structure, particularly the pyridine nitrogen and the secondary amine nitrogen, confer basic properties to the molecule .

Chemical Reactivity

The chemical reactivity of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine is influenced by its functional groups and structural elements. Key reactive sites include:

-

The secondary amine nitrogen, which can participate in nucleophilic substitution reactions

-

The carbazole NH group, which can be deprotonated or alkylated

-

The pyridine nitrogen, which can act as a hydrogen bond acceptor or coordinate with metals

-

The aromatic rings, which can undergo electrophilic aromatic substitution reactions

These reactive centers provide opportunities for chemical modifications and interactions with biological targets. The presence of both nucleophilic and electrophilic sites suggests the potential for diverse chemical transformations.

Synthesis and Characterization

Analytical Characterization

Comprehensive characterization of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine would typically involve multiple analytical techniques to confirm its structure and purity. Table 3 outlines key analytical methods that would be employed for characterization.

Table 3. Analytical Characterization Methods

| Analytical Technique | Information Provided |

|---|---|

| ¹H NMR Spectroscopy | Proton environments and connectivity |

| ¹³C NMR Spectroscopy | Carbon environments and structure confirmation |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| Infrared Spectroscopy | Functional group identification |

| Elemental Analysis | Composition verification |

| HPLC | Purity assessment |

| X-ray Crystallography | Three-dimensional structure |

Specific spectral characteristics would include distinctive signals for the ethyl group at the 9-position of carbazole, the methylene groups linking the aromatic systems, and the aromatic protons of both the carbazole and pyridine rings. Mass spectrometry would show a molecular ion peak at m/z 315, corresponding to the molecular weight of the compound .

| Research Area | Potential Application |

|---|---|

| Medicinal Chemistry | Drug discovery for cancer, neurodegenerative diseases, or infections |

| Chemical Biology | Probes for studying biological mechanisms |

| Materials Science | Components in organic electronic devices |

| Synthetic Chemistry | Building blocks for more complex molecules |

| Fluorescence Imaging | Potential fluorescent markers due to carbazole moiety |

The structural complexity and multiple functional groups make this compound potentially valuable as a pharmacophore in drug discovery efforts. Its ability to interact with various biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions enhances its potential utility in medicinal chemistry research .

Structure-Activity Relationships

Comparison with Related Compounds

Comparing 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine with structurally related compounds provides insights into structure-activity relationships. Table 5 presents a comparative analysis of this compound with related structures.

Table 5. Comparison with Related Carbazole Derivatives

| Compound | Key Structural Differences | Potential Impact on Properties |

|---|---|---|

| 1-(9H-carbazol-3-yl)-N-methylmethanamine | Lacks ethyl at N-9 position; has methyl instead of pyridinylmethyl | Reduced molecular weight; altered lipophilicity; different biological target interactions |

| (9-Ethylcarbazol-3-yl)methanamine | Lacks pyridinylmethyl group; primary amine | Simpler structure; different hydrogen-bonding pattern; altered biological activity |

| 9-Ethyl-9H-carbazole | Lacks methanamine and pyridinylmethyl groups | Base carbazole scaffold; different physicochemical properties; limited functional groups for interactions |

The ethyl group at the N-9 position of the carbazole increases lipophilicity compared to unsubstituted carbazole, potentially enhancing membrane permeability. The pyridinylmethyl group introduces an additional basic nitrogen and aromatic system, creating opportunities for extended interactions with biological targets and changing the electronic properties of the molecule .

Research Challenges and Future Directions

Current Knowledge Gaps

Despite the structural characterization of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine, several important knowledge gaps remain:

-

Detailed synthesis protocols and optimization strategies

-

Comprehensive physical property data from experimental measurements

-

Specific biological targets and mechanisms of action

-

Structure-activity relationships based on systematic modifications

-

Toxicological profile and pharmacokinetic properties

Addressing these knowledge gaps would require systematic research efforts across synthetic chemistry, physical chemistry, biochemistry, and pharmacology disciplines.

Future Research Opportunities

The unique structure of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine presents several opportunities for future research:

-

Development of efficient synthetic routes with higher yields and environmentally friendly conditions

-

Systematic structural modifications to establish structure-activity relationships

-

Computational studies to predict interactions with potential biological targets

-

Experimental determination of binding affinities for various receptors and enzymes

-

Investigation of applications in materials science, particularly in organic electronics and sensors

These research directions could expand our understanding of the compound's properties and applications, potentially leading to valuable discoveries in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume